(2Z)-2-(1,3-benzoxazol-2-yl)-1-phenyl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Description
The compound (2Z)-2-(1,3-benzoxazol-2-yl)-1-phenyl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a chalcone derivative featuring a benzoxazole heterocycle, a phenyl group, and a 3,4,5-trimethoxyphenyl moiety connected via a propenone backbone in a Z-configuration. The Z-configuration imposes specific steric constraints, influencing molecular packing in crystalline states and interactions with biological targets.
Properties
Molecular Formula |
C25H21NO5 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
(Z)-2-(1,3-benzoxazol-2-yl)-1-phenyl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C25H21NO5/c1-28-21-14-16(15-22(29-2)24(21)30-3)13-18(23(27)17-9-5-4-6-10-17)25-26-19-11-7-8-12-20(19)31-25/h4-15H,1-3H3/b18-13+ |
InChI Key |
DMMKWQUGVIDQLW-QGOAFFKASA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C(/C2=NC3=CC=CC=C3O2)\C(=O)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C(C2=NC3=CC=CC=C3O2)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
The compound (2Z)-2-(1,3-benzoxazol-2-yl)-1-phenyl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a complex organic molecule notable for its potential biological activities. Characterized by its unique structural features, including a benzoxazole ring and multiple methoxy groups, this compound has garnered interest in medicinal chemistry due to its diverse functional properties.
- Molecular Formula : C25H21NO5
- Molecular Weight : 415.4 g/mol
- Structural Features : The presence of a benzoxazole ring contributes to its biological activity, while the trimethoxyphenyl moiety enhances its lipophilicity and electron-accepting ability, which are crucial for interaction with biological targets.
Antifungal Activity
Research indicates that compounds with similar structural characteristics to benzoxazole derivatives exhibit antifungal properties. A study on 3-phenyl-2H-benzoxazine derivatives showed increased antifungal activity against strains such as Candida albicans and Aspergillus fumigatus when electron-withdrawing groups were present on the phenyl ring . This suggests that (2Z)-2-(1,3-benzoxazol-2-yl)-1-phenyl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one may also possess similar antifungal properties due to its electron-rich structure.
Anticancer Potential
Benzoxazole derivatives have been investigated for their anticancer activities. A synthesis of novel 2-substituted benzoxazoles demonstrated significant antitumor effects against various cancer cell lines . The mechanism of action often involves the inhibition of specific enzymes related to cancer cell proliferation. The unique structure of (2Z)-2-(1,3-benzoxazol-2-yl)-1-phenyl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one may enhance its efficacy against cancer cells through similar pathways.
The biological activity of (2Z)-2-(1,3-benzoxazol-2-yl)-1-phenyl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is likely mediated through:
- Enzyme Inhibition : Interaction with enzymes involved in fungal and cancer cell metabolism.
- Receptor Binding : Ability to bind to specific receptors that modulate cellular responses.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in target cells leading to apoptosis.
Study 1: Antifungal Efficacy
A series of benzoxazole derivatives were tested against pathogenic fungi. The results indicated that compounds with higher lipophilicity and electron-withdrawing substituents showed enhanced antifungal activity . This aligns with the structural attributes of (2Z)-2-(1,3-benzoxazol-2-yl)-1-phenyl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one.
Study 2: Anticancer Activity
In vitro studies on benzoxazole derivatives revealed significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell growth and survival . The potential application of (2Z)-2-(1,3-benzoxazol-2-yl)-1-phenyl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one in cancer therapy warrants further investigation.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| (Z)-2-(1,3-benzoxazol-2-yloxy)-1-naphthalenesulfonamide | Naphthalene sulfonamide moiety | Potential antibacterial properties |
| (E)-3-(benzothiazolyl)-4-hydroxycoumarin | Coumarin structure | Known for anticoagulant activity |
| (E)-4-methylthio-N-(substituted phenyl)benzamide | Substituted phenyl group | Exhibits anti-inflammatory effects |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent Variations
2-(1,3-Benzoxazol-2-yl)-3-(3,4-Dimethoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)-2-Propen-1-one
This analogue (CAS: 496011-81-5) replaces the target compound’s phenyl group with a 3,4-dimethoxyphenyl substituent. Key differences include:
- Lipophilicity : The XLogP3 remains similar (~5.1), but the additional methoxy group may enhance solubility in polar solvents compared to the target’s phenyl group .
Trimethoxybenzoate Esters (e.g., 29007-21-4)
These esters (e.g., 3,4,5-trimethoxybenzoate derivatives) share the trimethoxyphenyl motif but replace the propenone backbone with ester linkages. This substitution reduces hydrogen bond acceptor capacity (esters have fewer acceptors than ketones) and may decrease rigidity, impacting binding specificity .
Physicochemical and Computational Properties
The table below summarizes key properties of the target compound and its analogues:
| Compound Name | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Acceptors | Rotatable Bonds | Key Substituents |
|---|---|---|---|---|---|
| (2Z)-2-(1,3-Benzoxazol-2-yl)-1-phenyl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | 475.5 | 5.1 | 8 | 9 | Phenyl, 3,4,5-trimethoxyphenyl, Z-config |
| 2-(1,3-Benzoxazol-2-yl)-3-(3,4-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-propen-1-one | 475.5 | 5.1 | 8 | 9 | 3,4-Dimethoxyphenyl, 3,4,5-trimethoxyphenyl |
| 3,4,5-Trimethoxybenzoate ester (29007-21-4) | ~380.3 | ~3.8 | 6 | 5 | Ester linkage, trifluoromethylphenyl |
Key Observations :
- Lipophilicity : Both benzoxazole-containing compounds exhibit high XLogP3 values (~5.1), favoring lipid bilayer penetration. The ester analogue’s lower XLogP3 (~3.8) suggests reduced membrane permeability .
- Hydrogen Bonding : The target compound and its benzoxazole analogue have eight acceptors, enabling strong interactions with polar residues in proteins. Esters, with fewer acceptors, may exhibit weaker binding .
Virtual Screening and Similarity Analysis
As discussed in , structural similarity metrics (e.g., Tanimoto coefficients) would classify the target compound and its benzoxazole analogue as highly similar, predicting overlapping biological activities. However, the ester derivatives, despite sharing the trimethoxyphenyl group, would score lower due to backbone differences, highlighting the importance of functional group alignment in virtual screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
